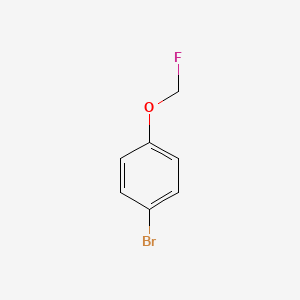

1-Bromo-4-(fluoromethoxy)benzene

Vue d'ensemble

Description

1-Bromo-4-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H6BrFO It is a derivative of benzene, where a bromine atom is bonded to the benzene ring at the para position relative to a fluoromethoxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(fluoromethoxy)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-(fluoromethoxy)benzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under mild conditions, with the bromine substituting a hydrogen atom on the benzene ring to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-4-(fluoromethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.

Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration or sulfonation, at positions ortho or para to the existing substituents.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.

Electrophilic Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Major Products Formed:

Nucleophilic Substitution: 4-(Fluoromethoxy)aniline.

Electrophilic Substitution: 1-Bromo-2-nitro-4-(fluoromethoxy)benzene.

Reduction: 4-(Fluoromethoxy)benzene.

Applications De Recherche Scientifique

Pharmaceutical Applications

1-Bromo-4-(fluoromethoxy)benzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The presence of the bromine atom allows for nucleophilic substitution reactions, which are essential for constructing complex molecular architectures found in drugs.

Case Studies

- Synthesis of Antiviral Agents : Research has demonstrated that derivatives of this compound can be used to synthesize antiviral agents. For example, modifications of this compound have led to the development of new therapeutic agents targeting viral infections, showcasing its utility in medicinal chemistry .

- Antibiotic Development : The compound has also been employed in the synthesis of antibiotics. Its reactivity facilitates the formation of key bonds necessary for creating antibiotic structures that exhibit enhanced efficacy against resistant bacterial strains .

Agrochemical Applications

In agrochemistry, this compound is utilized as an intermediate for producing herbicides and pesticides. The fluorinated moiety contributes to the stability and bioactivity of agrochemical products.

Case Studies

- Herbicide Synthesis : The compound has been used in the synthesis of herbicides that target specific plant enzymes, leading to effective weed management solutions. Its incorporation into agrochemical formulations has improved the selectivity and efficacy of these products .

- Pesticide Formulations : Similar to herbicides, this compound plays a role in developing pesticides that are designed to minimize environmental impact while maximizing pest control efficiency .

Analytical Chemistry

This compound is frequently used as an internal standard in gas chromatography-mass spectrometry (GC-MS). Its stable properties allow for accurate quantification of volatile organic compounds (VOCs) in various matrices.

Applications

- Environmental Monitoring : In environmental studies, this compound aids in assessing pollutant levels by serving as a reference point during analytical procedures. Its reliability ensures accurate results when monitoring air and water quality .

- Quality Control : In pharmaceutical manufacturing, it is utilized as a standard to ensure consistency and quality across different production batches, thus maintaining regulatory compliance .

Organic Synthesis

The compound is also significant in organic synthesis beyond pharmaceuticals and agrochemicals. It participates in various coupling reactions, including Suzuki and Heck reactions, which are fundamental in forming carbon-carbon bonds.

Reactivity Overview

- Cross-Coupling Reactions : this compound can engage in cross-coupling reactions with organometallic reagents, facilitating the construction of complex organic frameworks. This application is critical for creating diverse libraries of compounds for research and development purposes .

- Functional Group Transformations : The bromine atom allows for further functionalization through nucleophilic attacks or elimination reactions, expanding the versatility of this compound in synthetic chemistry .

Mécanisme D'action

The mechanism by which 1-Bromo-4-(fluoromethoxy)benzene exerts its effects depends on the specific reaction it undergoes. In nucleophilic aromatic substitution, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The presence of the fluoromethoxy group can influence the reactivity and orientation of the substitution due to its electron-withdrawing properties.

Comparaison Avec Des Composés Similaires

1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a fluoromethoxy group.

1-Bromo-4-fluorobenzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.

4-Bromoanisole: Contains a methoxy group instead of a fluoromethoxy group, affecting its electronic properties and reactivity.

Uniqueness: 1-Bromo-4-(fluoromethoxy)benzene is unique due to the presence of both bromine and fluoromethoxy groups, which impart distinct electronic and steric effects. This combination makes it a valuable intermediate in organic synthesis and a useful building block for designing molecules with specific properties.

Activité Biologique

1-Bromo-4-(fluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article aims to provide a comprehensive overview of the biological activity of this compound, examining its toxicity, pharmacological effects, and relevant case studies.

- Molecular Formula : C7H6BrF O

- Molecular Weight : 207.03 g/mol

- Structure : The compound features a bromine atom and a fluoromethoxy group attached to a benzene ring, influencing its reactivity and biological interactions.

Toxicity Profile

This compound has been studied for its toxicity in various animal models. Key findings include:

- Acute Toxicity : In studies conducted on rats, the median lethal dose (LD50) was determined to be approximately 2,700 mg/kg when administered orally. Symptoms observed at lethal doses included tremors, weight loss, and respiratory distress .

- Inhalation Studies : Acute inhalation studies indicated a median lethal concentration (LC50) of 18,000 mg/m³. Exposure led to significant physiological responses such as loss of righting reflex and diminished startle response .

Cytotoxicity Studies

Research indicates that halogenated compounds can possess cytotoxic effects on various cancer cell lines. For instance:

- Case Study : A study exploring the cytotoxic effects of related brominated compounds demonstrated significant inhibition of cell proliferation in human cancer cell lines, suggesting potential for therapeutic applications.

The biological activity of this compound may be attributed to its ability to interact with biological macromolecules through:

- Electrophilic Reactions : The bromine and fluorine substituents can facilitate electrophilic attack on nucleophilic sites within biomolecules.

- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to oxidative stress in cells, which can trigger apoptosis in cancer cells .

Comparative Analysis with Related Compounds

To better understand the unique attributes of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Bromo-4-fluorobenzene | Bromine and fluorine substituents | Lacks methoxy group |

| 1-Bromo-2-(3-chloropropyl)benzene | Bromine and chloropropyl group | Different substituent positioning |

| 2-Bromo-5-fluorophenol | Bromine and fluorine on phenol | Hydroxyl group present |

| 4-Chloro-3-fluorobenzene | Chlorine and fluorine | No bromine substituent |

Propriétés

IUPAC Name |

1-bromo-4-(fluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c8-6-1-3-7(4-2-6)10-5-9/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDUHUXZJVYFIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCF)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.